molecular formula C24H26N2O5 B2975331 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid CAS No. 2137443-10-6

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid

Cat. No.: B2975331
CAS No.: 2137443-10-6
M. Wt: 422.481
InChI Key: IGQNDNHOEVYVSD-UHFFFAOYSA-N
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Description

1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid is a synthetic intermediate primarily used in peptide and organic synthesis. Its structure features:

  • A piperidine ring with a carboxylic acid group at position 3.
  • A propanoyl side chain at position 1 of the piperidine, modified with an Fmoc-protected amino group ([(9H-fluoren-9-yl)methoxy]carbonyl).

The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). This compound is critical in solid-phase peptide synthesis (SPPS) for constructing peptidomimetics or constrained peptide backbones.

Properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQNDNHOEVYVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with piperidine-3-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

    Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: DCC or DIC with DMAP as a catalyst.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Deprotection: Yields the free amino acid.

    Coupling: Forms peptide bonds, resulting in dipeptides or longer peptide chains.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its Fmoc protecting group.

    Drug Development: Utilized in the development of peptide-based drugs.

    Bioconjugation: Used in bioconjugation techniques to attach peptides to other biomolecules.

    Material Science: Employed in the synthesis of peptide-based materials for various applications.

Mechanism of Action

The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions to occur.

Comparison with Similar Compounds

Functional Group Positioning

Compound Name Carboxylic Acid Position Key Structural Differences Reference
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid Piperidine-2 Carboxylic acid at position 2 instead of 3; alters hydrogen bonding and steric interactions.
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic acid Piperidine-4 (propanoic acid side chain) Propanoic acid chain at position 4; increased hydrophobicity.
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid Piperidinone (2-oxo) Ketone group at position 2 and acetic acid side chain; impacts conformational flexibility.

Implications : Positional isomers (e.g., carboxylic acid at C2 vs. C3) influence molecular recognition and synthetic utility. For example, C3 substitution may enhance compatibility with enzymes or receptors targeting chiral centers.

Side Chain Modifications

Compound Name Side Chain Structure Functional Impact Reference
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid Difluoropropanoic acid Fluorine atoms increase metabolic stability and electronegativity.
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid Hydroxyl group on propanoic acid Enhances hydrogen bonding and acidity (pKa shift).
2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid Methoxyacetic acid chain Ether linkage increases hydrophilicity and steric bulk.

Implications : Fluorinated or hydroxylated side chains improve pharmacokinetic properties (e.g., bioavailability), while ether linkages may affect solubility in polar solvents.

Protecting Group Strategies

Compound Name Protecting Groups Compatibility in Synthesis Reference
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid Fmoc and Boc Orthogonal protection allows sequential deprotection (Boc: acid-labile; Fmoc: base-labile).
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Fmoc and Alloc Allyloxycarbonyl (Alloc) enables Pd-mediated deprotection, useful in convergent syntheses.

Implications : Multi-protected compounds enable complex peptide assembly but require careful optimization of deprotection conditions to avoid side reactions.

Backbone and Stereochemical Variations

Compound Name Backbone Structure Stereochemistry Reference
FMOC-SER(TBU)-PRO-OH Dipeptide (Ser-Pro) L-configuration
(S)-3-cyclopentyl-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-propionic acid Cyclopentyl-substituted propanoyl S-configuration

Implications : Piperidine-based compounds (target) offer rigid scaffolds compared to linear peptides, while stereochemistry dictates enantioselective interactions.

Biological Activity

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₃₂H₃₁N₃O₄
  • Molecular Weight : 491.59 g/mol
  • Structural Components : It contains a fluorenylmethoxycarbonyl (FMOC) protecting group, a piperidine ring, and a carboxylic acid functional group, which are essential for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. The presence of the FMOC group suggests potential applications in peptide synthesis, which can be crucial for developing novel anticancer agents. Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Compounds may interfere with the normal progression of the cell cycle.
  • Apoptosis Induction : Activation of pathways leading to programmed cell death has been observed in vitro.

Enzyme Inhibition

The compound's structural characteristics allow it to act as an enzyme inhibitor, particularly targeting enzymes involved in nucleic acid metabolism. This inhibition can disrupt critical pathways in cancer cell proliferation. For instance:

  • Topoisomerase Inhibition : Similar compounds have shown efficacy in inhibiting topoisomerases, enzymes essential for DNA replication and transcription.

Neuroprotective Effects

Fluorene derivatives have been studied for their neuroprotective effects, potentially modulating neurotransmitter systems. This activity is particularly relevant for conditions such as neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
In vitro assays on human cancer cell linesDemonstrated significant cytotoxicity and apoptosis induction in various cancer types, including breast and colon cancers .
Enzyme inhibition studiesShowed effective inhibition of DNA gyrase and topoisomerase IV, with IC50 values indicating potent activity against these targets .
Neuroprotective studiesIndicated modulation of neurotransmitter systems, suggesting potential for treating neurodegenerative disorders .

The mechanisms through which this compound exerts its biological activity include:

  • Intercalation into DNA : This may lead to disruption of DNA replication.
  • Inhibition of Enzymatic Activity : Particularly affecting pathways critical for cancer cell survival.
  • Modulation of Signaling Pathways : Influencing apoptosis and cell cycle regulation.

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